![molecular formula C23H30N2O2 B5568450 2-methyl-4-{3-[(4-phenyl-1,4-diazepan-1-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5568450.png)
2-methyl-4-{3-[(4-phenyl-1,4-diazepan-1-yl)carbonyl]phenyl}-2-butanol
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Description
The compound “2-methyl-4-{3-[(4-phenyl-1,4-diazepan-1-yl)carbonyl]phenyl}-2-butanol” is a complex organic molecule. It contains a diazepane ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . It also contains phenyl groups, which are functional groups comprised of six carbon atoms attached in a hexagonal planar ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the diazepane ring and multiple functional groups. The diazepane ring could introduce some ring strain and affect the overall conformation and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the butanol group might be involved in reactions with acids or bases, and the phenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the butanol group might make the compound somewhat polar, affecting its solubility in different solvents .Scientific Research Applications
Tandem Ring-Closing Metathesis and Radical Cyclization
This chemical compound's structure is conducive to sequential ring-closing metathesis and radical cyclization, leading to the creation of bicyclic products. Such reactions are significant for synthesizing complex molecular structures, showcasing the compound's utility in organic synthesis and chemical engineering (Clive & Cheng, 2001).
Metabolic Engineering for Biofuel Production
Metabolic engineering research has shown potential for the high-yield production of isoprenoid-based C5 alcohols, including 3-methyl-3-buten-1-ol, 3-methyl-2-buten-1-ol, and 3-methyl-1-butanol. These alcohols serve as potential biofuels, indicating the relevance of similar compounds in renewable energy sources (George et al., 2015).
Synthetic Methodologies and Molecular Structures
The synthetic approach to derivatives of the chemical compound involves reactions that yield 2-[Cyano(aryl)methylene]-imidazolidines, -hexahydropyrimidines, and -hexahydro-1H-1,3-diazepines. These products have been analyzed for their tautomeric equilibrium, highlighting the compound's role in advancing organic chemistry and molecular structure analysis (Huang et al., 1988).
Olefin Epoxidation Catalysis
Manganese(III) complexes of bisphenolate ligands, including structures resembling the queried compound, have shown efficacy as catalysts for olefin epoxidation. The research into these complexes underscores the compound's potential in catalysis, particularly in the epoxidation of alkenes, which is critical for producing various industrial chemicals (Sankaralingam & Palaniandavar, 2014).
Fragrance Material Review
While directly related research on the exact compound was not found, a toxicologic and dermatologic review of 2-methyl-4-phenyl-2-butanol, a structurally similar compound, as a fragrance ingredient presents the potential use of related compounds in the fragrance industry. This review highlights the importance of understanding the safety and application of chemical compounds in consumer products (Scognamiglio et al., 2012).
properties
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-(4-phenyl-1,4-diazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,27)13-12-19-8-6-9-20(18-19)22(26)25-15-7-14-24(16-17-25)21-10-4-3-5-11-21/h3-6,8-11,18,27H,7,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVQWVVBKAUPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCCN(CC2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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